Cas no 922470-54-0 (N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide)

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- 922470-54-0
- N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide
- N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide
- AKOS024479328
- N-benzyl-4-benzylsulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide
- F2984-0515
-
- Inchi: 1S/C25H22F2N2O3S2/c26-20-14-21(27)24-22(15-20)33-25(28-24)29(16-18-8-3-1-4-9-18)23(30)12-7-13-34(31,32)17-19-10-5-2-6-11-19/h1-6,8-11,14-15H,7,12-13,16-17H2
- InChI Key: AOMXWBDRNVCDLZ-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1)(CCCC(N(C1=NC2C(=CC(=CC=2S1)F)F)CC1C=CC=CC=1)=O)(=O)=O
Computed Properties
- Exact Mass: 500.10399124g/mol
- Monoisotopic Mass: 500.10399124g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 767
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 104Ų
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2984-0515-5μmol |
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide |
922470-54-0 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F2984-0515-20mg |
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide |
922470-54-0 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F2984-0515-2μmol |
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide |
922470-54-0 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
Life Chemicals | F2984-0515-1mg |
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide |
922470-54-0 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F2984-0515-3mg |
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide |
922470-54-0 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F2984-0515-100mg |
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide |
922470-54-0 | 90%+ | 100mg |
$248.0 | 2023-04-28 | |
Life Chemicals | F2984-0515-10mg |
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide |
922470-54-0 | 90%+ | 10mg |
$79.0 | 2023-04-28 | |
Life Chemicals | F2984-0515-50mg |
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide |
922470-54-0 | 90%+ | 50mg |
$160.0 | 2023-04-28 | |
Life Chemicals | F2984-0515-75mg |
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide |
922470-54-0 | 90%+ | 75mg |
$208.0 | 2023-04-28 | |
Life Chemicals | F2984-0515-5mg |
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide |
922470-54-0 | 90%+ | 5mg |
$69.0 | 2023-04-28 |
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide Related Literature
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
Additional information on N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide (CAS No. 922470-54-0): An Overview
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide (CAS No. 922470-54-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a benzothiazole moiety and a sulfonyl group, which contribute to its potential therapeutic applications. In this article, we will delve into the chemical properties, biological activities, and recent research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide is C28H23F2N3O2S2, with a molecular weight of approximately 537.57 g/mol. The compound features a central benzothiazole ring system, which is substituted with difluoro groups at the 4 and 6 positions. Additionally, the molecule includes a benzyl group and a phenylmethanesulfonyl moiety attached to the amide functional group. These structural elements endow the compound with specific physicochemical properties, such as solubility, stability, and reactivity.
The presence of the sulfonyl group and the difluoro-substituted benzothiazole ring contributes to the compound's overall polarity and lipophilicity. These properties are crucial for its potential interactions with biological targets and its ability to cross cellular membranes. The compound's solubility in various solvents has been studied extensively, with findings indicating moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
Biological Activities and Mechanisms of Action
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide has been investigated for its potential therapeutic applications in various disease models. One of the key areas of interest is its activity as a selective inhibitor of specific enzymes involved in cellular signaling pathways. Recent studies have demonstrated that this compound exhibits potent inhibitory effects on kinases such as PI3K (Phosphoinositide 3-Kinase) and mTOR (Mammalian Target of Rapamycin), which are implicated in cancer progression and metabolic disorders.
The mechanism of action of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide involves binding to the ATP-binding site of these kinases, thereby blocking their catalytic activity. This inhibition leads to a cascade of downstream effects, including reduced cell proliferation, increased apoptosis, and modulation of cellular metabolism. These findings have significant implications for the development of novel therapeutic strategies targeting these pathways.
Clinical Relevance and Therapeutic Potential
The therapeutic potential of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide has been explored in preclinical studies involving various disease models. In cancer research, this compound has shown promising results in inhibiting tumor growth and metastasis in both in vitro and in vivo models. Specifically, it has been effective against breast cancer cells by inducing cell cycle arrest and promoting apoptosis through the inhibition of PI3K/mTOR signaling.
Beyond cancer research, there is growing interest in the use of this compound for treating metabolic disorders such as diabetes and obesity. Preclinical studies have demonstrated that N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide can improve insulin sensitivity and reduce glucose levels by modulating key metabolic pathways. These findings suggest that this compound may have broad-spectrum therapeutic applications beyond oncology.
Current Research Trends and Future Directions
The ongoing research on N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide is focused on optimizing its pharmacological properties for clinical use. Current efforts include structure-based drug design to enhance selectivity and potency while minimizing off-target effects. Additionally, there is a strong emphasis on understanding the pharmacokinetics and pharmacodynamics of this compound to ensure optimal dosing regimens.
Recent advancements in computational chemistry have facilitated the identification of novel derivatives with improved therapeutic profiles. Machine learning algorithms are being employed to predict the biological activity of these derivatives based on their structural features. This approach has led to the discovery of several promising lead compounds that are currently undergoing preclinical evaluation.
In conclusion, N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide (CAS No. 922470-54-0) represents a promising candidate for the development of new therapeutic agents targeting key signaling pathways involved in cancer and metabolic disorders. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
922470-54-0 (N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenylmethanesulfonylbutanamide) Related Products
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)




